

Dienestrol: A Comprehensive Technical Guide for Research Applications

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Compound of Interest

Compound Name: *Dienestrol*

Cat. No.: *B018971*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol is a synthetic, non-steroidal estrogen that belongs to the stilbestrol group.[1][2] It is recognized for its potent estrogenic activity and has been utilized in hormone replacement therapy to manage menopausal and postmenopausal symptoms.[2][3] In the realm of scientific research, **Dienestrol** serves as a critical tool for investigating estrogen signaling pathways and their roles in various physiological and pathological processes.[3] Its ability to bind to and activate estrogen receptors allows for the elucidation of hormone-regulated gene expression and cellular responses. This technical guide provides an in-depth overview of the physicochemical properties of **Dienestrol**, detailed experimental protocols for their determination, and a thorough examination of its mechanism of action and relevant research assays.

Physicochemical Properties of Dienestrol

A comprehensive understanding of the physicochemical properties of **Dienestrol** is fundamental for its application in research, influencing its solubility, stability, and bioavailability in experimental systems.

Identifier	Value	Source
IUPAC Name	4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol	[2]
CAS Number	84-17-3	[2]
Molecular Formula	C ₁₈ H ₁₈ O ₂	[2]
Molecular Weight	266.33 g/mol	[2]
Property	Value	Source
Melting Point	227-234 °C	[4]
pKa	9.21 ± 0.15 (Predicted)	[4]
LogP (Octanol-Water)	5.4	[2]
Appearance	Colorless or white to light yellow, needle-like crystals or crystalline powder.	[4]
Odor	Odorless	[4]
Stability	Sensitive to light.	[4]

Solvent	Solubility	Source
Water	Practically insoluble (3 mg/L at 37 °C)	[4]
Alcohol	Freely soluble	[4]
Methanol	Freely soluble	[4]
Ether	Freely soluble	[4]
Acetone	Freely soluble	[4]
Propylene Glycol	Freely soluble	[4]
Chloroform	Soluble	[4]
Aqueous Alkali Hydroxides	Soluble	[4]
Vegetable Oils	Soluble upon warming, may crystallize on standing	[4]
Dilute Acids	Practically insoluble	[4]
DMSO	155 mg/mL (ultrasonication may be needed)	[3]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for the reliable application of **Dienestrol** in research. Standardized protocols ensure consistency and comparability of data across different studies.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Method: Capillary Method

- **Sample Preparation:** A small amount of finely powdered **Dienestrol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.
- **Procedure:** The capillary tube containing the sample is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is reported as the melting point.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Method: Shake-Flask Method

- **Preparation:** An excess amount of solid **Dienestrol** is added to a known volume of the solvent of interest in a sealed flask or vial.
- **Equilibration:** The flask is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
- **Phase Separation:** After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid by centrifugation or filtration.
- **Quantification:** The concentration of **Dienestrol** in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[2\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a phenolic compound like **Dienestrol**, it indicates the pH at which the hydroxyl groups are 50% ionized.

Method: Potentiometric Titration

- **Solution Preparation:** A known concentration of **Dienestrol** is dissolved in a suitable solvent mixture (e.g., water-methanol). The solution's ionic strength is kept constant by adding a neutral salt like KCl.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Measurement:** The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Method: Shake-Flask Method (OECD Guideline 107)

- **Solvent Preparation:** n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- **Partitioning:** A known amount of **Dienestrol** is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

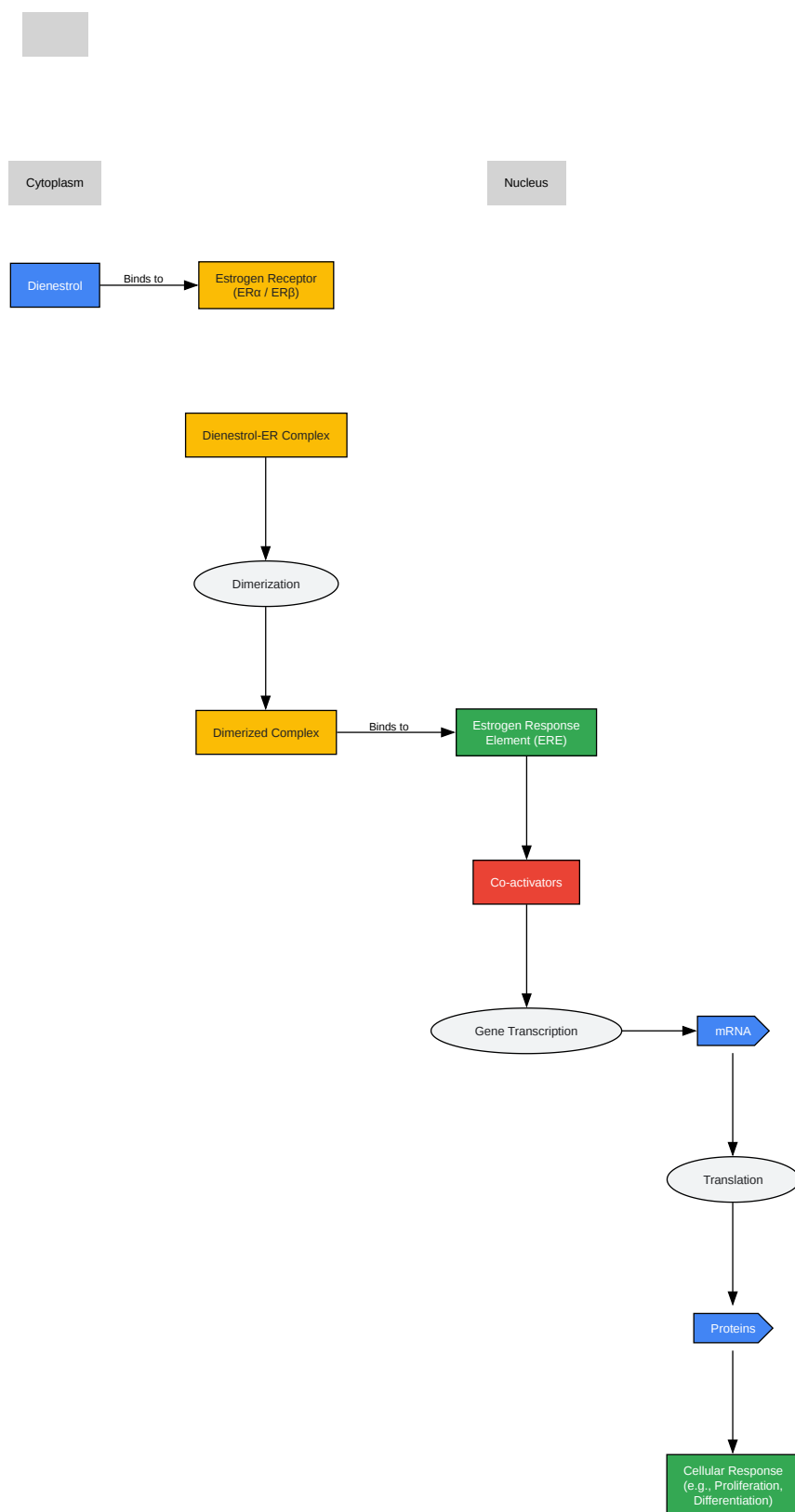
- **Equilibration:** The mixture is shaken vigorously for a set period to allow for the partitioning of **Dienestrol** between the two phases to reach equilibrium. The funnel is then allowed to stand for the phases to separate completely.
- **Quantification:** The concentration of **Dienestrol** in both the octanol and water phases is determined using a suitable analytical method like HPLC.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of **Dienestrol** in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Mechanism of Action and Signaling Pathways

Dienestrol exerts its biological effects primarily through its interaction with estrogen receptors (ERs), predominantly ER α and ER β . As an estrogen receptor agonist, **Dienestrol** mimics the action of the endogenous hormone 17 β -estradiol.

The binding of **Dienestrol** to ERs initiates a cascade of molecular events. Upon ligand binding, the receptor undergoes a conformational change, leading to its dimerization. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[\[2\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) This interaction recruits a complex of co-activator proteins, which facilitates the assembly of the transcriptional machinery and ultimately leads to the up- or down-regulation of gene expression.[\[24\]](#) The altered gene expression profile results in the various physiological responses associated with estrogenic activity.

Some of the key downstream targets and signaling pathways influenced by estrogen receptor activation include those involved in cell proliferation, differentiation, and survival, such as the MAPK and PI3K/AKT pathways.[\[16\]](#)[\[25\]](#)[\[26\]](#)



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Dienestrol Estrogen Receptor Signaling Pathway.

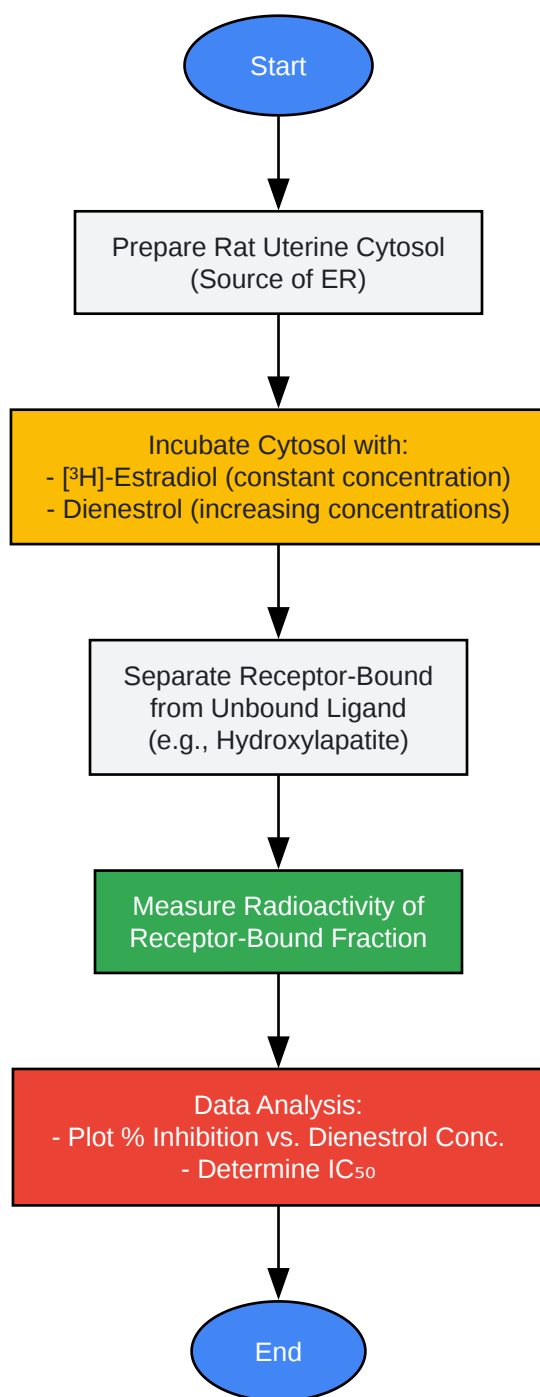
Key Experimental Assays

Several in vitro and in vivo assays are employed to characterize the estrogenic activity of **Dienestrol** and other compounds.

In Vitro Assays

1. Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.

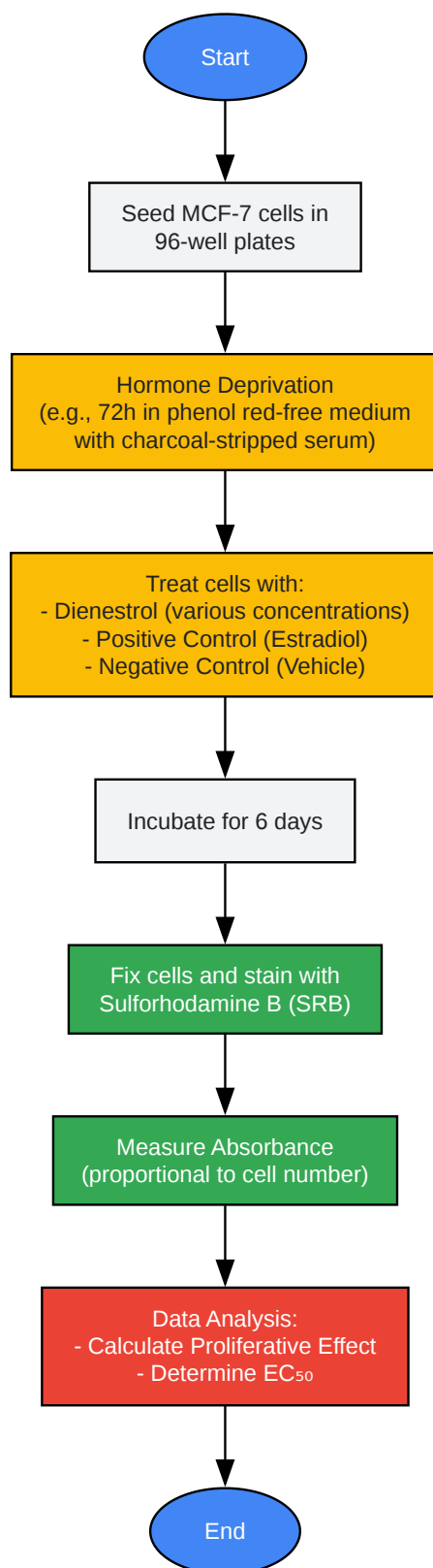


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Workflow for ER Competitive Binding Assay.

2. MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-induced proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.

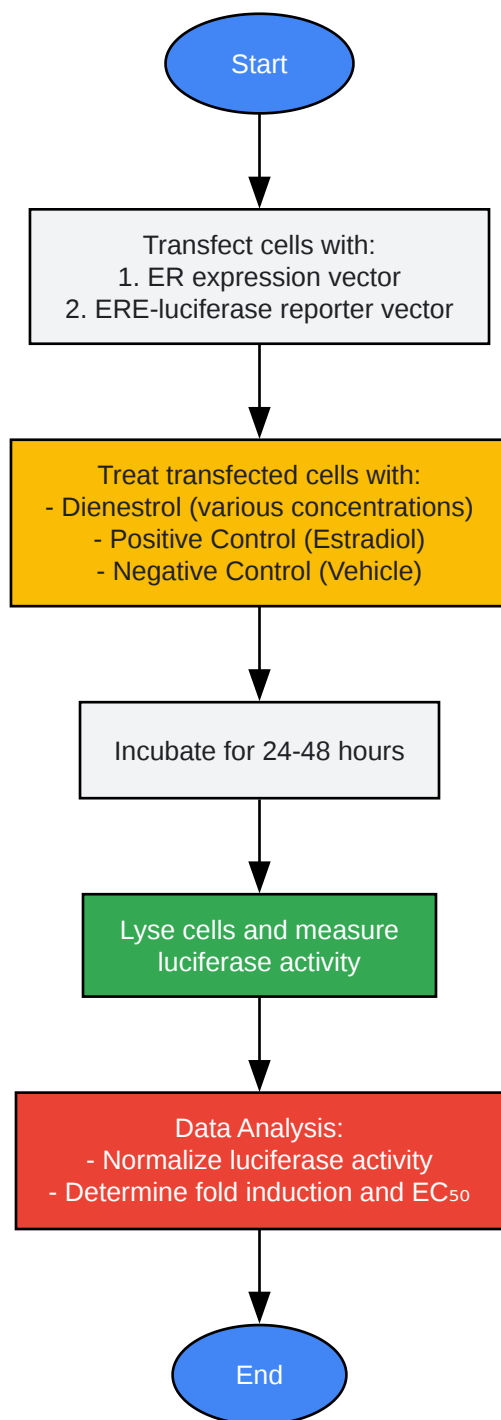


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Workflow for MCF-7 Cell Proliferation Assay.

3. Estrogen Receptor Reporter Gene Assay

This assay quantifies the ability of a compound to activate gene transcription mediated by the estrogen receptor.



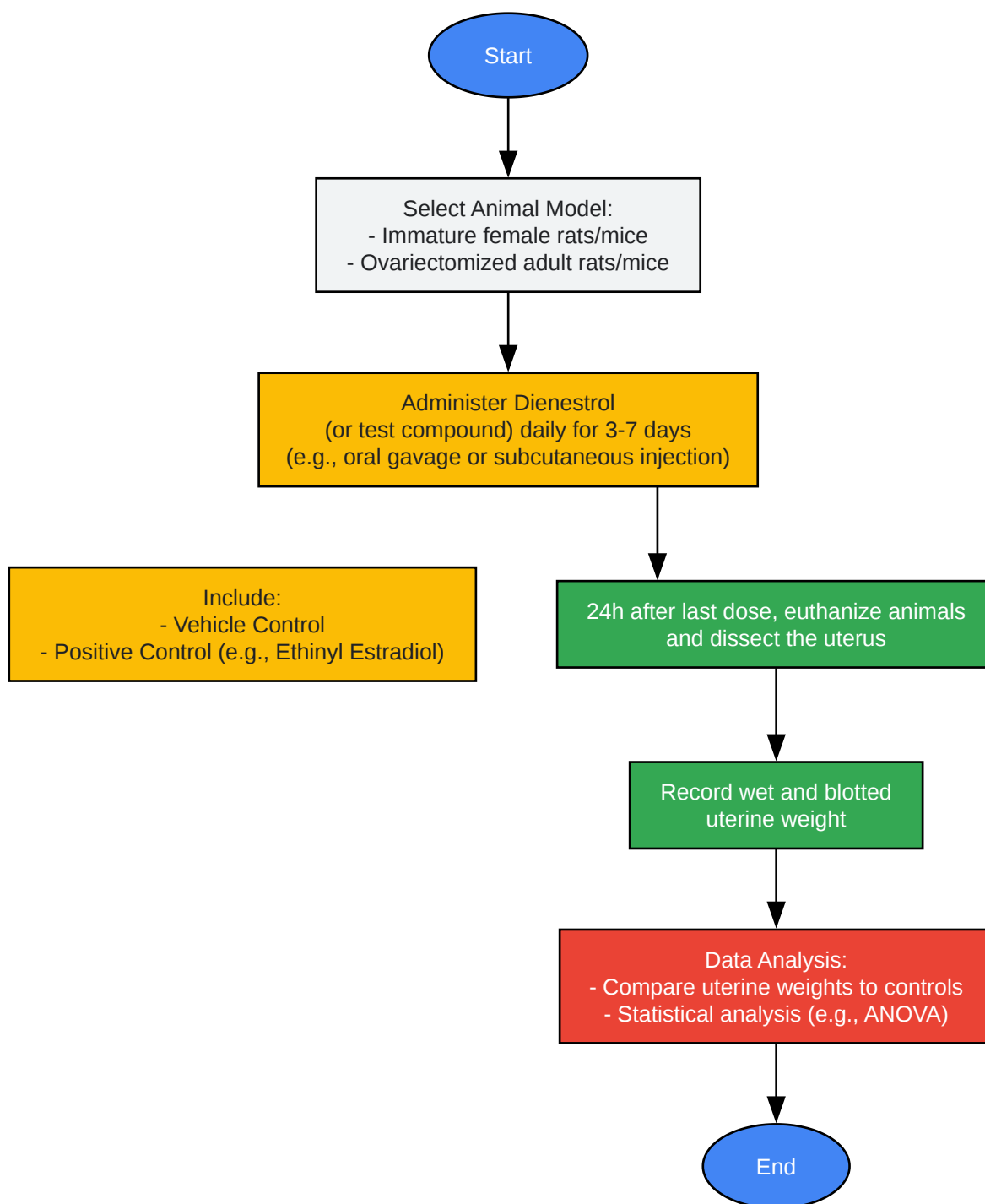
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Workflow for ER Reporter Gene Assay.

In Vivo Assay

Uterotrophic Assay in Rodents

The uterotrophic assay is a classic in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.^{[5][7][11][17][19][21][27][28]}



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Workflow for the Uterotrophic Assay.

Conclusion

Dienestrol remains a valuable tool for researchers in the fields of endocrinology, toxicology, and drug development. Its well-characterized physicochemical properties and established mechanism of action as an estrogen receptor agonist provide a solid foundation for its use in a variety of experimental settings. The detailed protocols and assay workflows presented in this guide are intended to facilitate the design and execution of robust and reproducible studies aimed at further understanding the complex roles of estrogen signaling in health and disease. As with any potent biologically active compound, appropriate safety precautions and handling procedures should be strictly followed in all research applications involving **Dienestrol**.

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